

# N-methoxyformamide: A Versatile Reagent for Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N*-methoxyformamide

CAS No.: 34005-41-9

Cat. No.: B1607286

[Get Quote](#)

## Introduction

In the vast toolkit of organic synthesis, formamides represent a cornerstone class of reagents, pivotal for the introduction of the formyl group, a fundamental building block in countless biologically active molecules and complex synthetic intermediates. While *N,N*-dimethylformamide (DMF) and *N*-methylformamide (NMF) are household names in any research laboratory, their lesser-known counterpart, ***N*-methoxyformamide**, presents a unique and largely untapped potential for nuanced reactivity and novel synthetic strategies.

This technical guide serves as a comprehensive introduction to the experimental applications of ***N*-methoxyformamide**. Given its status as a less-conventional reagent, this document will deviate from a simple recitation of established protocols. Instead, it will provide a foundational understanding of its synthesis, explore its potential applications based on mechanistic principles, and offer detailed, adaptable protocols for its use in key transformations. This guide is intended for researchers, scientists, and drug development professionals who are looking to expand their synthetic repertoire with novel and versatile reagents.

## Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub>	[1]
Molecular Weight	75.07 g/mol	[1]
CAS Number	34005-41-9	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not reported	
Melting Point	Not reported	

Safety Profile: As with all formamide derivatives, **N-methoxyformamide** should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Formamides as a class are known to be potential reproductive toxins and skin irritants. A thorough review of the Safety Data Sheet (SDS) is mandatory before any experimental work is undertaken.

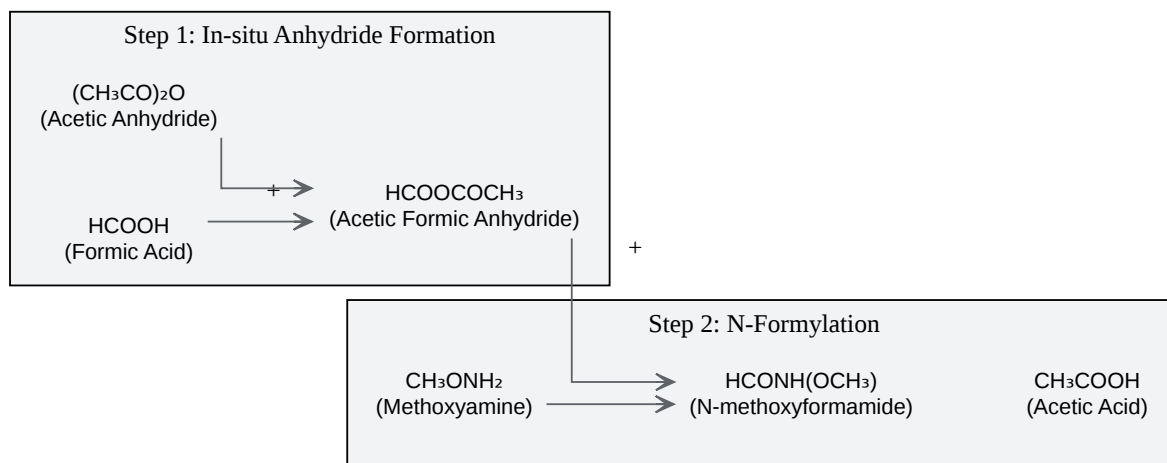
## Synthesis of N-methoxyformamide

The accessibility of a reagent is a critical factor in its adoption. **N-methoxyformamide** can be synthesized from readily available starting materials. The following protocol is a general method for the N-formylation of hydroxylamines, adapted for the synthesis of the target compound.

### Protocol 1: Synthesis via Acetic Formic Anhydride

This method relies on the in-situ generation of the highly reactive mixed anhydride, acetic formic anhydride, which readily formylates methoxyamine.

Reaction Scheme:



[Click to download full resolution via product page](#)

Workflow for the synthesis of **N-methoxyformamide**.

Materials:

- Formic acid ( $\geq 95\%$ )
- Acetic anhydride
- Methoxyamine hydrochloride
- Pyridine or Triethylamine
- Diethyl ether or Dichloromethane
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Preparation of Methoxyamine Free Base:** In a flask, dissolve methoxyamine hydrochloride (1.0 eq) in water and cool to 0 °C. Slowly add a base such as pyridine or triethylamine (1.1 eq) or a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free methoxyamine into a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extracts over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and use immediately in the next step. Caution: Methoxyamine free base can be unstable and should be prepared fresh and used without delay.
- **In-situ Formation of Acetic Formic Anhydride:** In a separate, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add formic acid (1.2 eq). Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.
- **N-Formylation:** To the cold solution of acetic formic anhydride, add the previously prepared solution of methoxyamine dropwise, maintaining the reaction temperature at 0 °C.
- **Reaction Monitoring and Work-up:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude **N-methoxyformamide**. The product can be further purified by vacuum distillation if necessary.

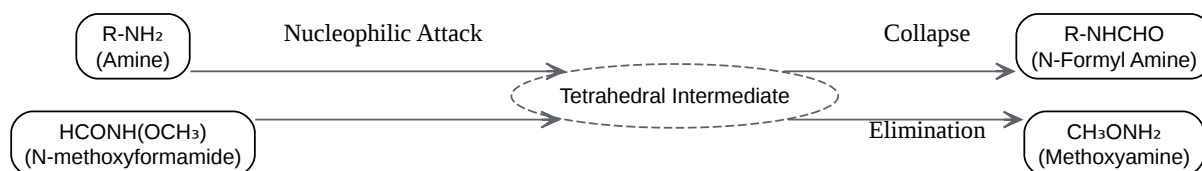
## Applications in Organic Synthesis

While specific, published protocols for **N-methoxyformamide** are not abundant, its structure suggests several potential applications where it could offer advantages over traditional reagents.

## N-Formylation of Amines

N-formyl groups are crucial protecting groups in peptide synthesis and are precursors for the synthesis of isocyanides.[2][3] **N-methoxyformamide** can be explored as a mild formylating agent.

Mechanistic Rationale: The reactivity of formamides in N-formylation is well-established.[3] The presence of the electron-withdrawing methoxy group on the nitrogen atom in **N-methoxyformamide** is expected to enhance the electrophilicity of the carbonyl carbon, potentially allowing for formylation reactions under mild conditions. The byproducts of the reaction would be methoxyamine, which is water-soluble and can be easily removed during aqueous work-up.



[Click to download full resolution via product page](#)

Generalized mechanism for N-formylation using **N-methoxyformamide**.

Generalized Protocol for N-Formylation of a Primary Amine:

- Materials:
  - Primary amine (1.0 eq)
  - **N-methoxyformamide** (1.1 - 1.5 eq)
  - Aprotic solvent (e.g., Toluene, THF, or Dichloromethane)
  - Optional: Mild acid or base catalyst
- Procedure:

- In a round-bottom flask, dissolve the primary amine in the chosen solvent.
- Add **N-methoxyformamide** to the solution.
- Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC. The use of a Dean-Stark trap can be beneficial if water is produced and needs to be removed.[4][5]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine and methoxyamine byproduct, followed by a wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the resulting N-formylated amine by column chromatography or recrystallization.

Table of Reaction Parameters for N-Formylation (Hypothetical Screening):

Parameter	Condition 1	Condition 2	Condition 3
Solvent	Toluene	THF	Neat (Solvent-free)
Temperature	Reflux	60 °C	80 °C
Equivalents of N-methoxyformamide	1.2	1.5	2.0
Catalyst	None	p-Toluenesulfonic acid (cat.)	Zinc oxide (cat.)
Reaction Time	4-12 h	6-18 h	2-8 h

## Potential as a Source of Other Reactive Species

The N-O bond in **N-methoxyformamide** is a potential site of reactivity that could be exploited in novel transformations.

- Precursor to Formyl Radicals: Under radical-generating conditions (e.g., using a radical initiator like AIBN and a hydrogen atom donor), the N-O bond could potentially undergo homolytic cleavage to generate a formyl radical. This could open avenues for radical formylation reactions.
- In-situ Generation of Methoxyaminyll Radicals: Alternatively, cleavage of the N-H bond could generate a methoxyaminyll radical, a species that could participate in various radical-mediated processes.

Further research is required to explore these possibilities and develop specific protocols.

## Conclusion

**N-methoxyformamide** is an under-explored reagent with significant potential in organic synthesis. While a large body of established protocols is currently lacking in the literature, its synthesis is straightforward, and its chemical structure suggests promising applications, particularly in the realm of mild and selective N-formylation. The generalized protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to investigate the utility of this versatile molecule in their own synthetic endeavors. As the demand for novel and efficient synthetic methodologies continues to grow, a deeper exploration of reagents like **N-methoxyformamide** will undoubtedly lead to new and valuable chemical transformations.

## References

- BenchChem. (2025). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)
- BenchChem. (2025). Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry.
- BenchChem. (2025). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide.
- PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Retrieved from [[Link](#)]
- Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. *Organic Syntheses*, 94, 184-197.
- Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. *Archives of Applied Science Research*, 3(3), 246-

251.

- Amazon Web Services. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of  $\beta$ -Keto-Weinreb Amides and Unsymmetrical Ketone.
- Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
- The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026, February 20).
- Wikipedia. (n.d.). N-Methylformamide. Retrieved from [[Link](#)]
- ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- The Royal Society of Chemistry. (2017).
- Li, G., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(17), 2133-2136.
- A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. (2002, March 25).
- TCI Chemicals. (n.d.).
- PubChem. (n.d.). **N-methoxyformamide**. Retrieved from [[Link](#)]
- Google Patents. (n.d.). CN1049885C - Method for preparation of N-methyl formamide.
- ChemicalBook. (n.d.).
- J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 481-486.
- RSC Publishing. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(10), 6884-6898.
- PubMed. (2013). Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions. Organic Letters, 15(21), 5397-5399.
- Jung, S. H., et al. (1998). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 19(11), 1284-1286.
- RSC Publishing. (n.d.). Ab initio kinetics of the CH<sub>3</sub>NH + NO<sub>2</sub> reaction: formation of nitramines and N-alkyl nitroxides.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. N-methoxyformamide | C2H5NO2 | CID 542733 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. scispace.com \[scispace.com\]](#)
- To cite this document: BenchChem. [N-methoxyformamide: A Versatile Reagent for Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607286/docs#n-methoxyformamide-a-versatile-reagent-for-modern-organic-synthesis\]](https://www.benchchem.com/product/b1607286/docs#n-methoxyformamide-a-versatile-reagent-for-modern-organic-synthesis)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check